Cas no 87977-31-9 (2-methyl-6-nitro-Benzofuran)

2-Methyl-6-nitro-benzofuran is a nitro-substituted benzofuran derivative characterized by its methyl group at the 2-position and a nitro group at the 6-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural framework, which serves as a versatile intermediate for the development of heterocyclic compounds. Its electron-withdrawing nitro group enhances reactivity in electrophilic and nucleophilic substitution reactions, making it valuable for constructing complex molecular architectures. The methyl group contributes to steric and electronic modulation, influencing regioselectivity in further functionalization. Suitable for controlled reactions under standard laboratory conditions, it is typically handled with care due to the nitro group's potential sensitivity.
2-methyl-6-nitro-Benzofuran structure
2-methyl-6-nitro-Benzofuran structure
Product Name:2-methyl-6-nitro-Benzofuran
CAS No:87977-31-9
MF:C9H7NO3
MW:177.156782388687
MDL:MFCD15144186
CID:649696
PubChem ID:13170310
Update Time:2025-06-08

2-methyl-6-nitro-Benzofuran Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-6-nitro-Benzofuran
    • 2-methyl-6-nitro-1-benzofuran
    • Benzofuran, 2-methyl-6-nitro-
    • DTXSID50524448
    • OARGPFUERLBQDJ-UHFFFAOYSA-N
    • 2-methyl-6-nitrobenzofuran
    • SCHEMBL6597993
    • 87977-31-9
    • MDL: MFCD15144186
    • Inchi: 1S/C9H7NO3/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-5H,1H3
    • InChI Key: OARGPFUERLBQDJ-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC2C=CC(=CC1=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 177.042593085g/mol
  • Monoisotopic Mass: 177.042593085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 59Ų

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